molecular formula C10H12N2O4 B1354310 3-Nitro-4-(propylamino)benzoic acid CAS No. 68740-31-8

3-Nitro-4-(propylamino)benzoic acid

Cat. No.: B1354310
CAS No.: 68740-31-8
M. Wt: 224.21 g/mol
InChI Key: OVDGUTHABMXVMI-UHFFFAOYSA-N
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Description

4-(n-propyl)amino-3-nitrobenzoic acid is a chemical compound with the molecular formula

C7H6N2O4\text{C}_7\text{H}_6\text{N}_2\text{O}_4C7​H6​N2​O4​

. It belongs to the class of synthetic organic compounds and is also known by the synonym “compound 5c” . The compound’s linear structure consists of a benzene ring with an amino group (NH₂) and a nitro group (NO₂) attached at different positions.

Scientific Research Applications

4-(n-propyl)amino-3-nitrobenzoic acid finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a building block for drug design due to its structural features.

    Biological Studies: It may serve as a probe or substrate in enzyme assays or receptor studies.

    Industry: Its derivatives could be used in the synthesis of dyes, pharmaceuticals, or agrochemicals.

Preparation Methods

The synthetic routes for 4-(n-propyl)amino-3-nitrobenzoic acid involve chemical transformations. While specific methods may vary, here are some common approaches:

    Alkylation: Propylation of the resulting 4-nitrobenzoic acid using propyl halides (e.g., propyl bromide) yields the desired compound.

Industrial production methods typically involve large-scale reactions, optimization, and purification to achieve high yields.

Chemical Reactions Analysis

4-(n-propyl)amino-3-nitrobenzoic acid can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group using reducing agents (e.g., tin and hydrochloric acid) results in 4-(n-propyl)aminobenzoic acid.

    Substitution: The benzylic position (next to the amino group) is susceptible to electrophilic substitution reactions.

Major products include the reduced form (4-(n-propyl)aminobenzoic acid) and any substituted derivatives.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug design, it might interact with biological targets (e.g., enzymes, receptors) through hydrogen bonding, π-π interactions, or other forces.
  • In enzyme assays, it could serve as a substrate, participating in enzymatic reactions.

Comparison with Similar Compounds

While 4-(n-propyl)amino-3-nitrobenzoic acid is unique due to its specific substitution pattern, similar compounds include other benzoic acid derivatives with amino and nitro groups.

Properties

IUPAC Name

3-nitro-4-(propylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDGUTHABMXVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471055
Record name 3-nitro-4-(propylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68740-31-8
Record name 3-nitro-4-(propylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7.1 parts of 4-fluoro-3-nitrobenzoic acid, 9.1 parts of 1-propanamine and 25 parts of dimethyl sulfoxide is stirred for 3 hours at 60° C. The reaction mixture is poured onto 150 parts of water. The precipitated product is filtered off, washed with water and dried, yielding 8.8 parts of 3-nitro-4-(propylamino)benzoic acid; mp. 208° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 4-fluoro-3-nitrobenzoic acid (2.0 g, 10.8 mmol) in ethanol (20 mL) was added potassium carbonate (2.34 mg, 16.2 mmol) and propylamine (1.27 g, 21.6 mmol), and this was heated to reflux for 4 hours. After the reaction was complete, this was cooled to room temperature, and water was added, this was adjusted to pH 5 with 10% hydrochloric acid and acetic acid, and after the precipitated crystals were filtered and washed with water, they were dried to yield the title compound (1.94 g, 80% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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